(2S)-2-Isopropylpyrrolidine
Overview
Description
(2S)-2-Isopropylpyrrolidine is a pyrrolidine derivative with an isopropyl group at the second position of the pyrrolidine ring. This compound is of interest due to its involvement in the synthesis of various chemical and pharmaceutical products. The following sections detail the synthesis, molecular structure analysis, chemical reactions, and properties of (2S)-2-Isopropylpyrrolidine.
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves starting materials such as L-proline or 4-hydroxy-L-proline, leading to various substituted pyrrolidines through different synthetic routes. For example, Fu et al. (2006) described the synthesis of a complex pyrrolidine derivative using (2S,4R)-4-hydroxy-L-proline and L-proline, characterized through several spectroscopic methods and X-ray diffraction analysis (Fu et al., 2006). Similarly, Boto et al. (2001) detailed a synthesis approach for 2,3-disubstituted pyrrolidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids, providing a pathway that could be adapted for the synthesis of (2S)-2-Isopropylpyrrolidine (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is typically characterized using spectroscopic methods such as IR, NMR, and HRMS, along with X-ray crystallography. The structure is influenced by the substitution pattern on the pyrrolidine ring, which affects the compound's stereochemistry and conformation (Fu et al., 2006).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, depending on the functional groups present. For instance, Salvarese et al. (2015) explored the coordination properties of isopropylxanthate and pyridine-2-thiolate with a Re(III)/Tc(III) phosphinothiolate moiety, demonstrating the reactivity of substituted pyrrolidines in forming stable hexacoordinated complexes (Salvarese et al., 2015).
Scientific Research Applications
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Pharmaceutical Testing
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Anti-counterfeit Applications
- A study mentioned the use of silicon nanocrystals (SiNCs) in anti-counterfeit applications . While “(2S)-2-Isopropylpyrrolidine” was not specifically mentioned, it’s possible that similar compounds could be used in this field. The study demonstrated aging-resistant fluorescent anti-counterfeiting coatings based on red fluorescent silicon nanocrystals . The coatings were
Safety And Hazards
This involves understanding the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This involves identifying unanswered questions about the compound and proposing future research directions.
For a specific compound, you would need to search the scientific literature for papers that have studied these aspects of the compound. Review articles can be particularly helpful as they summarize the findings of many different papers. Please consult with a chemistry professional or a librarian for further assistance.
properties
IUPAC Name |
(2S)-2-propan-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285997 | |
Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Isopropylpyrrolidine | |
CAS RN |
41720-99-4 | |
Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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